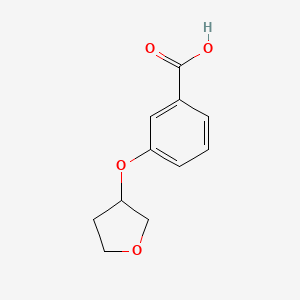

3-(Tetrahydrofuran-3-yloxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-11(13)8-2-1-3-9(6-8)15-10-4-5-14-7-10/h1-3,6,10H,4-5,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRBBBPIKGXEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Tetrahydrofuran 3 Yloxy Benzoic Acid and Its Analogues

Established Synthetic Routes to 3-(Tetrahydrofuran-3-yloxy)benzoic Acid and Key Precursors

The synthesis of this compound and its analogs can be achieved through several established synthetic methodologies. These routes primarily focus on the formation of the ether linkage between the benzoic acid scaffold and the tetrahydrofuran (B95107) moiety, as well as the initial construction of the aryloxybenzoic acid framework.

Esterification Approaches for the Formation of Aryloxybenzoic Acid Scaffolds

The aryloxybenzoic acid scaffold is a common structural motif in medicinal chemistry and materials science. Its synthesis is often a precursor step to the introduction of more complex functionalities. Two primary methods for achieving this are acid-catalyzed esterification and coupling reactions.

Acid-catalyzed esterification, also known as Fischer-Speier esterification, is a well-established method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. iajpr.com In the context of forming the aryloxybenzoic acid scaffold, this would typically involve the reaction of a hydroxybenzoic acid with an appropriate alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. iajpr.com

The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O

While this method is straightforward, its application to the direct synthesis of this compound by reacting 3-hydroxybenzoic acid with tetrahydrofuran-3-ol can be complicated by the potential for side reactions, such as the dehydration of the alcohol under strongly acidic conditions. Therefore, this approach is more commonly employed for the protection of the carboxylic acid group of 3-hydroxybenzoic acid before the introduction of the tetrahydrofuran moiety.

A typical laboratory procedure for an acid-catalyzed esterification involves refluxing the carboxylic acid and alcohol with a catalytic amount of acid for several hours. iajpr.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Table 1: General Conditions for Acid-Catalyzed Esterification

| Parameter | Condition |

| Reactants | Carboxylic Acid, Alcohol |

| Catalyst | Concentrated H₂SO₄, HCl |

| Solvent | Excess alcohol or an inert solvent |

| Temperature | Reflux |

| Reaction Time | Several hours |

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in organic synthesis, particularly for the formation of amide and ester bonds. The Steglich esterification is a modification of the DCC coupling method that utilizes a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild conditions. organic-chemistry.orgrsc.orgorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered. synarchive.com

The reaction proceeds through the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the desired ester and dicyclohexylurea (DCU), a byproduct that is largely insoluble in most organic solvents and can be removed by filtration. organic-chemistry.orgrsc.org

Table 2: Key Reagents in DCC-Mediated Esterification (Steglich Esterification)

| Reagent | Role |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid |

| 4-Dimethylaminopyridine (DMAP) | Catalyst, facilitates acyl transfer |

| Carboxylic Acid | Substrate |

| Alcohol | Substrate |

| Solvent | Typically an aprotic solvent like dichloromethane (B109758) (DCM) |

This method offers a more controlled and often higher-yielding alternative to acid-catalyzed esterification for the synthesis of complex esters.

Nucleophilic Substitution and Etherification Reactions for Introducing the Tetrahydrofuran-3-yloxy Moiety

The key step in the synthesis of this compound is the formation of the ether bond between the 3-position of the benzoic acid ring and the 3-position of the tetrahydrofuran ring. This is typically achieved through nucleophilic substitution reactions.

One of the most common methods for forming this ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide in an S_N2 reaction. masterorganicchemistry.comwikipedia.orglscollege.ac.in In the synthesis of this compound, this would involve the reaction of the phenoxide of a 3-hydroxybenzoic acid ester with a tetrahydrofuran derivative bearing a good leaving group at the 3-position, such as a tosylate or a halide. masterorganicchemistry.com

The general scheme for the Williamson ether synthesis is:

R-O⁻Na⁺ + R'-X → R-O-R' + NaX

The success of the Williamson ether synthesis is dependent on the nature of the alkylating agent; primary halides or tosylates are preferred to minimize competing elimination reactions. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. researchgate.net

Another powerful method for etherification is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to an ether (among other functional groups) using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol center. organic-chemistry.org This is particularly relevant for the stereoselective synthesis of enantiomerically pure analogs.

In the context of synthesizing this compound, the Mitsunobu reaction would involve reacting a 3-hydroxybenzoic acid ester with tetrahydrofuran-3-ol in the presence of PPh₃ and DEAD/DIAD.

Table 3: Comparison of Etherification Methods

| Method | Key Reagents | Key Features |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide/Tosylate | S_N2 mechanism, best with primary substrates |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Inversion of stereochemistry, mild conditions |

Stereoselective Synthesis of Enantiomeric Forms (e.g., (S)-4-((tetrahydrofuran-3-yl)oxy)benzoic acid)

The synthesis of specific enantiomers of tetrahydrofuran-containing benzoic acid derivatives is of significant interest, particularly for pharmaceutical applications. The stereocenter in these molecules is located at the 3-position of the tetrahydrofuran ring.

The stereoselective synthesis of these compounds relies on the use of enantiomerically pure starting materials, specifically the chiral tetrahydrofuran-3-ol. For instance, the synthesis of (S)-4-((tetrahydrofuran-3-yl)oxy)benzoic acid would necessitate the use of (R)-tetrahydrofuran-3-ol if a reaction that proceeds with inversion of configuration, such as the Mitsunobu reaction, is employed. Conversely, a reaction that proceeds with retention of configuration would require (S)-tetrahydrofuran-3-ol.

The Mitsunobu reaction is a powerful tool for achieving this stereochemical inversion. organic-chemistry.orgnih.gov By reacting an achiral hydroxybenzoic acid ester with an enantiomerically pure tetrahydrofuran-3-ol under Mitsunobu conditions, the corresponding enantiomerically pure ether can be obtained with high fidelity.

The stereoselective synthesis of substituted tetrahydrofurans, in general, has been an area of intense research, with numerous methods developed to control the stereochemistry of these important heterocyclic scaffolds. nih.govresearchgate.net These methods often involve asymmetric catalysis or the use of chiral auxiliaries.

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and predicting the stereochemical outcome of the synthesis.

The Steglich esterification proceeds through a well-defined mechanism. organic-chemistry.orgyoutube.com The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. In the absence of a strong nucleophile, this intermediate can rearrange to a stable N-acylurea, which is a common side product. organic-chemistry.org However, in the presence of the DMAP catalyst, the acyl group is rapidly transferred to DMAP to form an N-acylpyridinium species. This species is a highly activated acylating agent that readily reacts with the alcohol to form the desired ester, regenerating the DMAP catalyst. rsc.orgresearchgate.net

The Williamson ether synthesis is a classic example of an S_N2 reaction. masterorganicchemistry.comwikipedia.org The reaction involves a backside attack of the nucleophilic alkoxide on the carbon atom bearing the leaving group. wikipedia.org This concerted mechanism results in an inversion of stereochemistry at the electrophilic carbon. The rate of the reaction is sensitive to steric hindrance, with primary alkyl halides reacting much faster than secondary or tertiary halides. masterorganicchemistry.com The choice of solvent is also critical; polar aprotic solvents are preferred as they solvate the cation of the alkoxide salt, leaving the "naked" and highly reactive alkoxide anion. researchgate.net

The Mitsunobu reaction has a more complex, multi-step mechanism. organic-chemistry.orgtcichemicals.com Initially, triphenylphosphine attacks the dialkyl azodicarboxylate to form a betaine (B1666868) intermediate. This betaine then deprotonates the alcohol to form an alkoxyphosphonium salt. The carboxylate (or other nucleophile) then displaces the triphenylphosphine oxide in an S_N2 fashion, resulting in the formation of the desired product with inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgkuleuven.be The driving force for the reaction is the formation of the very stable triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts. tcichemicals.com

Detailed Reaction Mechanisms of Esterification and Etherification Processes

The formation of the core structure of this compound involves creating an ether linkage between a benzoic acid precursor and a tetrahydrofuran moiety, as well as transformations of the carboxylic acid group.

Etherification: The key ether bond is typically formed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. In this approach, an alkoxide acts as the nucleophile, displacing a leaving group on the other molecule. For the synthesis of this specific compound, this could involve two primary pathways:

Pathway A: The reaction between the alkoxide of 3-hydroxytetrahydrofuran (B147095) and a benzoate (B1203000) with a leaving group (e.g., a halogen) at the meta-position.

Pathway B: The reaction of a 3-halotetrahydrofuran with a meta-hydroxybenzoate salt.

The mechanism for Pathway A begins with the deprotonation of 3-hydroxytetrahydrofuran by a strong base (e.g., sodium hydride, NaH) to form a potent tetrahydrofuran-3-alkoxide nucleophile. This alkoxide then attacks the electron-deficient carbon atom of the C-X bond on the aromatic ring in an SNAr (nucleophilic aromatic substitution) reaction if the ring is sufficiently activated, or an SN2 reaction if the leaving group is on a benzylic position of a precursor.

Esterification: The carboxylic acid group of benzoic acid can be converted to an ester through several methods, with Fischer-Speier esterification being a classic example. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst. tcu.edu

The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed is removed from the reaction mixture. chemguide.co.uk Other modern esterification methods, such as those using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can also be employed, particularly under milder conditions. rug.nl

Regioselectivity and Stereoselectivity Considerations in Synthetic Strategies

Control over regiochemistry and stereochemistry is paramount in the synthesis of substituted tetrahydrofurans and their derivatives, as these features are crucial for the biological activity of many complex natural products containing this motif. nih.govnih.govuni-saarland.de

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites.

On the Benzene (B151609) Ring: For this compound, the ether and carboxyl groups are in a meta (1,3) relationship. Achieving this substitution pattern typically involves starting with a pre-functionalized benzene ring, such as 3-hydroxybenzoic acid or 3-bromobenzoic acid, to direct the subsequent etherification or carboxylation steps to the correct position.

On the Tetrahydrofuran Ring: The regioselectivity of reactions involving the tetrahydrofuran (THF) ring is critical, especially in ring-opening strategies. For instance, the cleavage of an unsymmetrical THF derivative, like 2-methyltetrahydrofuran, can yield either primary or secondary alcohols depending on the reaction conditions and reagents used. researchgate.net The use of triflic anhydride (B1165640) (Tf₂O) can activate the THF ring to form a highly electrophilic intermediate, which then undergoes regioselective ring-opening upon attack by various nucleophiles. nih.govacs.org In the context of forming a 3-substituted THF, intramolecular cyclization of acyclic precursors is a common strategy. The regioselectivity of these cyclizations (e.g., 5-exo vs. 5-endo) is often governed by Baldwin's rules, with 5-exo cyclizations being generally favored. nih.gov

Stereoselectivity: This refers to the control over the spatial orientation of bonds in a molecule. The carbon at the 3-position of the tetrahydrofuran ring in the title compound is a stereocenter.

Diastereoselectivity: Many synthetic methods for creating substituted tetrahydrofurans generate multiple stereocenters simultaneously. For example, palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides can produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The stereochemical outcome is influenced by the transition state geometry, which aims to minimize steric interactions.

Enantioselectivity: To produce a single enantiomer of a chiral tetrahydrofuran derivative, either a chiral starting material or a chiral catalyst/reagent must be used. Asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, using bifunctional organocatalysts, is one method that provides excellent enantioselectivities. organic-chemistry.org

The following table summarizes selected stereoselective synthetic methods for tetrahydrofuran rings found in various analogues.

| Reaction Type | Substrate Example | Key Reagents/Catalyst | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Cycloetherification | γ-Hydroxy Terminal Alkene | Pd Catalyst | High diastereoselectivity (up to >20:1 dr) for trans products | nih.gov |

| Intramolecular SN2 Cyclization | Epoxy Diol | BF3·OEt2 | Regio- and stereoselectivity dependent on substrate structure | nih.gov |

| Asymmetric Cycloetherification | ε-Hydroxy-α,β-unsaturated Ketone | Cinchona-alkaloid-thiourea organocatalyst | Excellent enantioselectivities | organic-chemistry.org |

| Cobalt-Catalyzed Oxidative Cyclization | Bishomoallylic Alcohol | Cobalt Catalyst | Excellent yield and selectivity for trans-disubstituted THF | nih.gov |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its three principal functional components: the carboxylic acid, the aromatic ring, and the tetrahydrofuran ring.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations.

Amidation: The carboxylic acid can be readily converted into an amide by reaction with an amine. This transformation typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common methods include the use of coupling agents like carbodiimides (e.g., DCC) or phosphonium (B103445) salts. A direct one-pot condensation of carboxylic acids and amines can also be mediated by reagents such as titanium tetrachloride (TiCl₄). nih.gov For benzoic acid derivatives, Ir-catalyzed C-H amidation has also been developed, although this modifies the ring rather than the carboxyl group directly. ibs.re.kr The choice of amine and reaction conditions allows for the synthesis of a diverse library of primary, secondary, and tertiary amides.

Further Esterification: The carboxylic acid can be esterified with a wide variety of alcohols under acidic or base-catalyzed conditions. ijstr.orgiajpr.com For example, solvent-free esterification of substituted benzoic acids with alcohols can be achieved using solid acid catalysts like modified Montmorillonite K10 clay. ijstr.org The reaction of benzoic acid with different alcohols, such as methanol, ethanol, or benzyl (B1604629) alcohol, proceeds to give the corresponding esters in high yields. ijstr.orgresearchgate.net

The table below shows examples of yields for the esterification of benzoic acid with different alcohols using a specific catalytic system.

| Carboxylic Acid | Alcohol | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol | Phosphoric Acid-Modified Montmorillonite K10 | High | ijstr.org |

| Benzoic Acid | Benzyl Alcohol | Phosphoric Acid-Modified Montmorillonite K10 | High | ijstr.org |

| Benzoic Acid | Heptanol | Bi(OTf)3 | ~80% conversion | rug.nl |

| Phenylacetic Acid | tert-Butyl Alcohol | DMAP | 45% | researchgate.net |

The carboxylic acid group can be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they are often unselective. Borane (B79455) (BH₃) is a more selective reagent that readily reduces carboxylic acids without affecting many other functional groups, such as esters or nitro groups. researchgate.net

The hydroboration of a carboxylic acid typically uses a borane-tetrahydrofuran (B86392) (BH₃·THF) complex. The mechanism is thought to involve the initial formation of an acyloxyborane intermediate, which is then successively reduced by more borane molecules. The final workup with water hydrolyzes the resulting borate (B1201080) ester to yield the primary alcohol. wikipedia.orgchemistrysteps.com This reaction is highly efficient for converting aromatic carboxylic acids to their corresponding benzyl alcohols. researchgate.net

The general transformation is as follows: Ar-COOH + BH₃·THF → Ar-CH₂OH

This method provides a complementary approach to other hydration reactions and is noted for its stereospecificity and predictable regiochemistry in the context of alkenes. wikipedia.org

Modifications of the Tetrahydrofuran Ring System

The tetrahydrofuran ring, while generally stable, can undergo specific chemical modifications. The most significant of these is ring-opening.

Ring-Opening Reactions: The ether linkages in the THF ring can be cleaved under strongly acidic conditions or with potent Lewis acids. For example, the activation of THF with triflic anhydride (Tf₂O) generates a highly reactive THF-triflate intermediate. acs.org This intermediate is susceptible to nucleophilic attack, leading to a regioselective ring-opening. This strategy can be used to convert the cyclic ether into a functionalized linear structure. nih.govacs.org The ring-opening of cyclic ethers is a fundamentally important reaction in organic chemistry as it can proceed stereospecifically via an SN2 mechanism, allowing for the synthesis of complex molecules. acs.org While this transformation would destroy the specific tetrahydrofuran moiety of the parent molecule, it represents a key aspect of its potential reactivity and use in synthesizing other complex structures. Other modifications can include C-H functionalization at positions on the ring, often catalyzed by transition metals, to introduce new substituents. organic-chemistry.org

Acid-Catalyzed Ring-Opening and Hydrolysis Reactions

The ether linkage in this compound, while generally stable, is susceptible to cleavage under strong acidic conditions. The reaction proceeds via a mechanism initiated by the protonation of the ether oxygen atom within the tetrahydrofuran (THF) ring. This protonation forms a transient oxonium ion, significantly weakening the adjacent carbon-oxygen bonds.

The mechanism for acid-catalyzed ring-opening involves several key steps:

Protonation: A strong acid, such as a hydrohalic acid (e.g., HI) or a Brønsted acid, donates a proton to the ether oxygen of the THF ring.

Oxonium Ion Formation: This creates a positively charged oxonium intermediate.

Nucleophilic Attack: A nucleophile present in the reaction medium, typically water (hydrolysis) or the conjugate base of the acid, attacks one of the carbons alpha to the oxonium ion. This attack proceeds via an SN2 mechanism.

Ring-Opening: The C-O bond is cleaved, resulting in the opening of the tetrahydrofuran ring to form a substituted 1,4-butanediol (B3395766) derivative.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Core

The benzoic acid core of the molecule is a disubstituted benzene ring, and its reactivity in aromatic substitution reactions is governed by the electronic effects of its two substituents: the carboxylic acid group (-COOH) and the tetrahydrofuran-3-yloxy group (-O-THF).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The outcome of this reaction is dictated by the directing and activating/deactivating effects of the existing substituents.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position.

Tetrahydrofuran-3-yloxy Group (-O-THF): As an alkoxy group, this is an activating substituent and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

The presence of both a meta-director and an ortho, para-director on the same ring leads to competitive directing effects. The -O-THF group is activating, while the -COOH group is deactivating. Generally, activating groups have a stronger influence on the regioselectivity of the reaction. Therefore, electrophilic substitution is expected to occur primarily at the positions that are ortho or para to the strongly activating -O-THF group (positions 2, 4, and 6) and are not sterically hindered. The carboxyl group will direct to positions 2 and 5. The combined effect suggests that substitution is most likely at positions 2, 4, and 6, with position 4 being sterically favored.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOH | Electron-Withdrawing | Deactivating | Meta |

| -O-THF (Alkoxy) | Electron-Donating | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is fundamentally different from EAS and requires specific conditions. The parent molecule, this compound, is not suitably configured for SNAr because it lacks two key features:

A good leaving group (e.g., a halide).

Strong electron-withdrawing groups positioned ortho or para to the leaving group.

For SNAr to occur, the aromatic ring must be rendered electron-deficient to facilitate the attack of a nucleophile. This is achieved by the presence of groups like nitro (-NO₂) or cyano (-CN) which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Therefore, while the parent compound is unreactive towards SNAr, a derivative such as 2-chloro-5-(tetrahydrofuran-3-yloxy)-4-nitrobenzoic acid could potentially undergo this reaction. In this hypothetical derivative, the chloride acts as a leaving group, and the nitro group (para to the chloride) and the carboxyl group (ortho to the chloride) would activate the ring for nucleophilic attack.

| Hypothetical Substrate | Key Features | Potential Nucleophile | Expected Product |

|---|---|---|---|

| 2-Chloro-5-(tetrahydrofuran-3-yloxy)-4-nitrobenzoic acid | - Cl (Leaving Group)

| CH₃O⁻ (Methoxide) | 2-Methoxy-5-(tetrahydrofuran-3-yloxy)-4-nitrobenzoic acid |

| 4-Fluoro-3-(tetrahydrofuran-3-yloxy)-5-nitrobenzoic acid | - F (Leaving Group)

| NH₃ (Ammonia) | 4-Amino-3-(tetrahydrofuran-3-yloxy)-5-nitrobenzoic acid |

Functionalization Strategies for the Tetrahydrofuran-3-yloxy Linkage

The tetrahydrofuran-3-yloxy portion of the molecule offers distinct opportunities for chemical modification, primarily targeting the C-H bonds of the THF ring. Modern synthetic methods allow for selective functionalization of such saturated heterocyclic systems.

A particularly promising strategy is the direct C-H functionalization of the THF ring, especially at the α-position (C2 and C5) adjacent to the ether oxygen. These C-H bonds are activated and can be targeted by various catalytic systems. Recent advancements in photoredox catalysis have enabled the metal-free, site-selective functionalization of THF. For instance, the generation of bromine radicals under visible light irradiation can facilitate hydrogen atom transfer (HAT) from the α-position of the THF ring, creating a carbon-centered radical. This radical intermediate can then engage in cross-coupling reactions to form new C-C or C-S bonds.

This approach could be applied to this compound to introduce a variety of functional groups onto the THF ring without altering the benzoic acid core.

| Reaction Type | Target Site | Typical Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Photocatalytic C-H Functionalization | α-C-H (C2/C5) of THF ring | Photocatalyst (e.g., 4-CzIPN), Bromide source (e.g., ⁿBu₄NBr), Visible light | Introduction of alkyl, aryl, or thioether groups at the α-position. |

| Electrophotocatalytic C-H Functionalization | α-C-H of THF ring | Trisaminocyclopropenium (TAC) ion catalyst, Visible light, Electrochemical oxidation | Coupling with isoquinolines, alkenes, alkynes, and azoles. |

| Ether Cleavage | C-O-C ether linkage | Strong Brønsted or Lewis acids (e.g., HI, BCl₃) | Cleavage of the ether to yield 3-hydroxybenzoic acid and a 1,4-disubstituted butane. |

Structure Activity Relationship Sar Studies of 3 Tetrahydrofuran 3 Yloxy Benzoic Acid Derivatives

Systematic Structural Modifications and Their Correlated Biological Effects

The biological activity of 3-(tetrahydrofuran-3-yloxy)benzoic acid derivatives can be finely tuned by systematic modifications at three key positions: the benzoic acid ring, the tetrahydrofuran (B95107) ring system, and the ether linkage.

The substitution pattern on the benzoic acid ring plays a pivotal role in modulating the electronic properties, lipophilicity, and steric profile of the molecule, which in turn influences its biological activity. While direct SAR studies on this compound are not extensively documented, principles derived from other benzoic acid derivatives can be applied.

The electronic nature of substituents on the aromatic ring can significantly alter the acidity of the carboxylic acid group and the molecule's ability to participate in hydrogen bonding or other interactions with a biological target. Electron-withdrawing groups, such as nitro or cyano groups, generally increase the acidity of the benzoic acid. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, tend to decrease acidity. The position of the substituent is also critical. For instance, in a study on substituted benzoic acids, the introduction of methyl, chloride, or bromide groups at the meta- and para-positions was found to enhance their effect on the osmotic fragility of red blood cells, whereas amino and hydroxy groups at the same positions abolished this effect. shachemlin.com

In the context of enzyme inhibition, specific substitutions can lead to significant changes in potency. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative activities. nih.gov Similarly, for 3-(adenosylthio)benzoic acid derivatives acting as SARS-CoV-2 nsp14 methyltransferase inhibitors, the introduction of chloro, bromo, methoxy, or phenyl substituents at the 2-position of the benzoic acid improved activity by 8- to 9-fold. nih.gov

These findings suggest that a systematic exploration of substituents on the benzoic acid ring of this compound is a viable strategy for optimizing its biological activity. The table below illustrates hypothetical modifications and their potential impact based on general SAR principles.

| Substituent (Position) | Electronic Effect | Potential Impact on Activity |

| 4-Fluoro | Electron-withdrawing | May enhance binding through specific interactions. |

| 2-Methyl | Electron-donating, Steric bulk | Could provide favorable steric interactions or induce a specific conformation. |

| 4-Methoxy | Electron-donating | May increase hydrogen bonding capacity and alter solubility. |

| 4-Trifluoromethyl | Strongly electron-withdrawing | Can significantly alter electronic properties and lipophilicity. |

The tetrahydrofuran (THF) moiety is a key feature of the scaffold, contributing to its polarity and conformational flexibility. Modifications within this ring system can have a profound impact on biological activity.

Ring Size Variations: Altering the size of the heterocyclic ring, for example, by expanding to a tetrahydropyran (B127337) (a six-membered ring), can change the spatial orientation of the molecule and its fit within a binding pocket. A study on substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives as cytokinins revealed that both the tetrahydrofuran and tetrahydropyran derivatives were perceived less well by cytokinin receptors compared to the parent compound without the heterocyclic ring, indicating that the size and nature of the heterocyclic ring are important for receptor interaction. nih.gov

Heteroatom Replacements: Replacing the oxygen atom in the tetrahydrofuran ring with other heteroatoms, such as sulfur to form a thiolane, or nitrogen to form a pyrrolidine, can significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. The oxygen atom of the THF ring is often crucial for forming key hydrogen bonds with biological targets. For instance, in a series of HIV protease inhibitors, replacing the oxygen of a tetrahydrofuran ring with a methylene (B1212753) group resulted in a drastic loss of antiviral activity, likely due to the loss of a critical hydrogen bond. researchgate.net This underscores the importance of the ring heteroatom in mediating interactions with the target protein.

The following table summarizes potential alterations to the tetrahydrofuran ring and their expected consequences on the molecule's properties.

| Modification | Structural Change | Potential Effect on Biological Profile |

| Ring Expansion | Tetrahydrofuran to Tetrahydropyran | Alters bond angles and overall conformation, potentially affecting binding affinity. |

| Heteroatom Replacement | Oxygen to Sulfur (Thiolane) | Decreases hydrogen bond accepting ability, increases lipophilicity. |

| Heteroatom Replacement | Oxygen to Nitrogen (Pyrrolidine) | Introduces a basic center, significantly altering physicochemical properties and potential for new interactions. |

The ether linkage connecting the benzoic acid and tetrahydrofuran rings is a critical component of the molecular scaffold. Modifications to this linkage can influence the molecule's flexibility, conformation, and metabolic stability.

Bioisosteric Replacement of the Ether Linkage: The oxygen atom of the ether can be replaced by other groups with similar steric and electronic properties, a strategy known as bioisosteric replacement. cambridgemedchemconsulting.com Common bioisosteres for an ether linkage include a thioether (-S-), a methylene (-CH2-), or a difluoromethylene (-CF2-). nih.gov Replacing the ether oxygen with sulfur to create a thioether analog, such as 3-(tetrahydrofuran-3-ylthio)benzoic acid, would increase lipophilicity and alter the bond angle and length of the linker. A methyleneoxy (-OCH2-) or a difluoromethyleneoxy (-OCF2-) group can also be considered to modulate metabolic stability. nih.gov In a study of FTO inhibitors, bioisosteric replacement of an intramolecular hydrogen bond with a sulfur-oxygen interaction was a successful strategy to generate a new series of inhibitors. researchgate.net

Introduction of Spacer Elements: Inserting a spacer, such as a methylene group, between the ether oxygen and the tetrahydrofuran ring (e.g., 3-(tetrahydrofuran-3-ylmethoxy)benzoic acid) would increase the distance and rotational freedom between the two ring systems. The length of such a spacer can be critical for optimal interaction with a target. Studies on other molecular systems have shown that the length of a polymethylenic spacer can strongly influence the partitioning properties and biological activity of molecules. nih.gov The increased flexibility could allow the molecule to adopt different conformations to better fit a binding site, but it could also lead to a loss of potency due to an entropic penalty upon binding.

Stereochemical Considerations in SAR and Biological Activity

The 3-position of the tetrahydrofuran ring in this compound is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-. Stereochemistry often plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov

The differential interaction of enantiomers with their biological targets can result in one enantiomer being significantly more active than the other (the eutomer), or the two enantiomers having different biological activities altogether. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological activity. nih.gov

Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound derivatives are essential for a complete understanding of their SAR. The absolute configuration of the tetrahydrofuran ring can dictate the precise three-dimensional arrangement of the molecule, which in turn determines how well it fits into a chiral binding site. It is plausible that one enantiomer will have a more favorable orientation for making key interactions with the target, leading to higher affinity and potency.

Principles of Rational Design Derived from SAR Analyses for Enhanced Biological Profiles

The SAR data generated from systematic modifications provide the foundation for the rational design of new derivatives with improved biological profiles, such as enhanced potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, SAR data can be used in conjunction with computational methods like molecular docking to visualize how the ligands bind. This allows for the design of new analogs with substituents that can form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions, with the target.

By integrating the knowledge gained from SAR studies, medicinal chemists can move from a random screening approach to a more directed and efficient process of designing and synthesizing novel this compound derivatives with optimized therapeutic potential.

Computational and Theoretical Chemistry of 3 Tetrahydrofuran 3 Yloxy Benzoic Acid and Analogues

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target.

While specific molecular docking studies on 3-(Tetrahydrofuran-3-yloxy)benzoic acid are not extensively documented in the available literature, research on analogous benzoic acid derivatives provides valuable insights into its potential interactions and targets. Studies on similar compounds have shown that the benzoic acid moiety can effectively interact with the active sites of various enzymes.

For instance, docking analyses of other benzoic acid derivatives have identified potential interactions with enzymes such as carbonic anhydrase and SARS-CoV-2 main protease nih.gov. In one study, a complex benzoic acid derivative was docked against the protein target with PDB code 3FFP (carbonic anhydrase) . The analysis revealed key interactions, including hydrogen bonds and hydrophobic contacts, contributing to the binding affinity researchgate.net. Similarly, a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, another analogue, showed a binding affinity of -7.6 kcal/mol with the SARS-Covid-2 Omicron variant (PDB ID: 8BEC) nih.govrri.res.in.

The predicted interactions for these analogues typically involve:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It frequently interacts with polar amino acid residues like Gln, Asn, and Ser in a protein's active site nih.gov.

Hydrophobic Interactions: The phenyl ring of the benzoic acid core and the tetrahydrofuran (B95107) ring can engage in hydrophobic and π-stacking interactions with nonpolar residues such as Leu, Val, and Phe nih.gov.

These findings suggest that this compound could be investigated as an inhibitor for enzymes where such interactions are critical for ligand binding.

Table 1: Predicted Binding Interactions for Benzoic Acid Analogues with Protein Targets

| Analogue Compound | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |

|---|---|---|---|---|

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic Anhydrase II (3FFP) | Not Specified | LEU198, HIS94 | π-Alkyl, Hydrogen Bond |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-Covid-2 Omicron (8BEC) | -7.6 | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are used in drug design and environmental risk assessment to forecast the activity or toxicity of new chemical entities researchgate.net.

For benzoic acid derivatives, QSAR studies have been successfully employed to predict various endpoints, including toxicity and receptor affinity. These models typically use a range of molecular descriptors calculated from the 2D or 3D structure of the molecules, such as:

Topological descriptors: Which describe the atomic connectivity.

Quantum-chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.net.

Physicochemical properties: Like the logarithm of the partition coefficient (LogP), which measures lipophilicity researchgate.net.

A study on the toxicity of benzoic acid derivatives in rats developed a robust QSTR (Quantitative Structure-Toxicity Relationship) model with a high correlation (R²=0.990) using descriptors like LogP, surface area grid (SAG), heat of formation (HoF), and polarizability (PE) researchgate.net.

In the context of drug design, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to series of aryloxypropanolamine analogues, which share structural similarities with this compound mdpi.com. These models provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity, guiding the design of more potent compounds mdpi.com. The models for aryloxypropanolamine agonists of the β3-adrenergic receptor showed good internal and external predictive power (CoMSIA q² = 0.669, r² = 0.918) mdpi.com.

While no specific QSAR model for this compound has been published, these examples demonstrate that its biological activities could be effectively modeled and predicted using established QSAR methodologies applied to benzoic acid derivatives researchgate.netmdpi.com.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape is vital as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.

The structure of this compound combines a rigid benzoic acid core with a flexible tetrahydrofuran (THF) ring. The key sources of conformational flexibility are the rotation around the C-O ether bonds connecting the two ring systems and the puckering of the THF ring itself.

Computational studies on analogous structures provide insight into this flexibility. For example, a study on 3-(azidomethyl)benzoic acid revealed the existence of three distinct conformational polymorphs, where the different solid-state structures arise from different conformations of the flexible azidomethyl group nih.gov. This highlights how even small, flexible substituents can lead to significant structural diversity.

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can further elucidate conformational preferences and intermolecular interactions in solution. An MD simulation of 3-hydroxybenzoic acid, a close analogue, in a THF solvent showed that molecules tend to form various hydrogen-bonded dimers ucl.ac.uk. These included not only the expected carboxyl-carboxyl dimers but also associates involving the phenolic hydroxyl group, demonstrating the complex interplay of solute-solute and solute-solvent interactions that determine molecular conformation and association in solution ucl.ac.uk. This suggests that this compound in solution would also exhibit a dynamic equilibrium of conformers and potentially self-associate via hydrogen bonding.

Electronic Structure Calculations (e.g., HOMO-LUMO Energy Analysis, Molecular Electrostatic Potential Mapping)

Electronic structure calculations, based on quantum mechanics, are used to determine the electronic properties of a molecule. These properties are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

HOMO-LUMO Energy Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and chemical reactivity . A large energy gap implies high kinetic stability and low reactivity .

Calculations on analogous benzoic acid derivatives provide representative values. For example, a DFT study on a triazole-substituted benzoic acid derivative reported a HOMO energy of -6.30 eV, a LUMO energy of -2.24 eV, and an energy gap of 4.06 eV . Another study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid found a HOMO-LUMO gap of 4.3347 eV rri.res.in. These values suggest that such compounds are generally stable.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites of a molecule, which governs how it interacts with other molecules nih.gov.

For benzoic acid derivatives, MEP maps consistently show a region of strong negative potential around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating their role as hydrogen bond acceptors and sites for nucleophilic attack . The hydrogen atom of the hydroxyl group shows a strong positive potential, marking it as an electrophilic site and hydrogen bond donor . The aromatic ring typically displays a region of moderately negative potential due to the π-electron cloud, though this is influenced by substituents ucl.ac.uk. The MEP map for this compound is expected to show these characteristic features, with the ether oxygen of the tetrahydrofuran ring also contributing to the negative potential region.

Table 2: Calculated Electronic Properties for Benzoic Acid Analogues using DFT

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 |

Analysis of Intermolecular Interactions and Crystal Packing Phenomena (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal, known as crystal packing, is determined by a delicate balance of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a solid material, such as solubility and melting point.

Studies on various benzoic acid derivatives consistently show the dominant role of certain interactions:

O-H···O Hydrogen Bonds: The most significant interaction in almost all benzoic acid crystal structures is the strong hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming characteristic head-to-head dimers nih.govresearchgate.net.

H···H Contacts: Due to the abundance of hydrogen atoms, van der Waals H···H interactions typically account for the largest portion of the Hirshfeld surface area nih.govnih.gov.

C···H/H···C Contacts: These contacts, often representing C-H···π interactions, are also significant, contributing to the cohesion of the crystal lattice nih.govrri.res.in.

O···H/H···O Contacts: These represent the aforementioned hydrogen bonds as well as weaker C-H···O interactions nih.govresearchgate.net.

For 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the major contributions to crystal packing were found to be from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) contacts nih.gov. This distribution is typical for such aromatic carboxylic acids. It is highly probable that the crystal packing of this compound is also dominated by the formation of carboxylic acid dimers, supported by a network of weaker C-H···O and van der Waals interactions.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzoic Acid Analogues

| Compound Analogue | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other (%) |

|---|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 39.7 | 39.0 | 18.0 | 3.3 |

Biological Activity and Mechanism of Action of 3 Tetrahydrofuran 3 Yloxy Benzoic Acid Derivatives

In Vitro Biological Screening and Efficacy Assessment

The therapeutic potential of 3-(tetrahydrofuran-3-yloxy)benzoic acid derivatives has been investigated through a variety of in vitro screening methods. These studies have unveiled a spectrum of activities, from enzyme inhibition to the modulation of cellular receptors and direct antimicrobial and anticancer effects.

The ability of benzoic acid derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile. Research has focused on several key enzymes involved in disease pathogenesis.

Dihydrofolate Reductase (DHFR): While direct studies on this compound derivatives as DHFR inhibitors are not extensively documented, the broader class of benzoic acid analogs and related heterocyclic compounds have been investigated as inhibitors of this critical enzyme. DHFR is essential for the synthesis of nucleic acid precursors, making it a vital target in cancer and infectious diseases. For example, various benzamide (B126) and benzimidazole (B57391) derivatives have been shown to competitively inhibit DHFR, suggesting that the benzoic acid scaffold can be adapted to fit into the enzyme's active site. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a key target in oncology, and its inhibition can halt cancer cell proliferation. Numerous studies have demonstrated that benzoic acid derivatives can act as EGFR tyrosine kinase inhibitors. These compounds typically function by competing with ATP for binding to the kinase domain of the receptor. The structural features of the benzoic acid scaffold allow for modifications that can enhance binding affinity and inhibitory potency.

Glutathione (B108866) Reductase: Research into the effects of benzoic acid on metabolic pathways has shown interactions with the glutathione system. Endogenous benzoic acid has been observed to affect the expression of glutamate-cysteine ligase and glutathione S-transferase, enzymes crucial for glutathione synthesis and utilization. nih.gov This suggests that derivatives could potentially modulate cellular redox homeostasis by interacting with key enzymes like glutathione reductase.

TRPM4: Derivatives of benzoic acid have been identified as potent inhibitors of the Transient Receptor Potential Melastatin 4 (TRPM4) channel, a calcium-activated non-selective cation channel. For instance, aryloxyacyl-anthranilic acid compounds, which are structurally related to benzoic acid derivatives, have demonstrated significant inhibitory effects on TRPM4 currents. These compounds represent a promising class of pharmacological tools for studying the function of TRPM4 in various physiological and pathological processes.

Beyond enzyme inhibition, these derivatives can also modulate the function of cellular receptors.

5-HT4 Receptor Partial Agonism: While specific data on this compound derivatives is limited, related benzoic acid structures, such as para-aminobenzoates, are known to interact with serotonin (B10506) receptors. nih.gov The pharmacology of the 5-HT4 receptor is complex, and its modulation can affect various physiological functions. The structural motif of a substituted benzoic acid could serve as a template for designing ligands that interact with the 5-HT4 receptor, potentially acting as agonists or antagonists. eurekaselect.com

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Activation: Certain benzoic acid derivatives have been identified as agonists of PPARs, particularly the gamma subtype (PPARγ). PPARγ is a nuclear receptor that plays a critical role in regulating lipid metabolism and insulin (B600854) sensitivity. Synthetic 3-phenoxybenzoic acid derivatives have been shown to exhibit PPARγ agonist activity, indicating that this class of compounds can directly bind to and activate this receptor. This activation is a key mechanism for the therapeutic effects observed in conditions like type 2 diabetes.

Derivatives of benzoic acid have demonstrated a broad spectrum of antimicrobial properties, targeting a wide range of pathogens.

Trypanocidal Properties: Several benzoic acid derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Certain compounds sharing a para-aminobenzoic acid moiety exhibited more potent trypanocidal activity than the standard drugs nifurtimox (B1683997) and benznidazole (B1666585) in in vitro assays.

Antimalarial Properties: The tetrahydrofuran (B95107) scaffold is a known pharmacophore in antimalarial drug discovery. A tetrahydrofuran derivative, BA-41,799, has been evaluated for its activity against Plasmodium cynomolgi. While this specific compound showed limited efficacy, the general class of substituted tetrahydrofurans remains an area of interest for developing new antimalarial agents.

Antiviral Properties: Benzoic acid derivatives have been reported to possess anti-influenza virus activities. One such derivative, NC-5, was found to inhibit influenza A viruses, including oseltamivir-resistant strains, in a dose-dependent manner. The mechanism of action involves the inhibition of the viral neuraminidase enzyme.

Antibacterial Properties: The antibacterial effects of benzoic acid and its derivatives are well-established. Their activity is influenced by the type and position of substituents on the benzoic ring. Some derivatives have shown potent activity against pathogenic bacteria, including multidrug-resistant Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell homeostasis.

Antifungal Properties: Researchers have designed and synthesized benzoic acid derivatives with the aim of improving antifungal activity. These compounds have been tested against various fungal species, including Cochliobolus lunatus and Aspergillus niger. The findings suggest that specific structural modifications can enhance their potency as antifungal agents.

The following table summarizes the antimicrobial activities of selected benzoic acid derivatives.

| Activity | Pathogen/Model | Key Findings |

| Trypanocidal | Trypanosoma cruzi | Para-aminobenzoic acid derivatives showed potent activity, with LC50 values <0.15 µM on the NINOA strain. |

| Antiviral | Influenza A Virus (H1N1) | NC-5, a benzoic acid derivative, inhibited viral replication with an EC50 of 33.6 μM. |

| Antibacterial | Escherichia coli | 2-hydroxybenzoic acid showed strong activity with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL. |

| Antifungal | Candida albicans | 3,4,5-trihydroxybenzoic acid demonstrated a Minimum Inhibitory Concentration (MIC) of 128 µg·mL−1. |

The potential of benzoic acid derivatives as anticancer agents has been explored in various cellular models. These compounds can retard cancer cell growth through multiple mechanisms.

Naturally occurring benzoic acid derivatives, such as 3,4-dihydroxybenzoic acid (DHBA), have been shown to inhibit the growth of cancer cells. Studies on colon cancer cell lines (HCT-116 and HCT-15) revealed that DHBA reduced cell growth by 50% to 60%. This effect was attributed to the induction of reactive oxygen species (ROS) and cellular apoptosis mediated by Caspase-3. Furthermore, DHBA was found to arrest cells in the G2/M phase of the cell cycle. Other synthetic derivatives have also demonstrated potent antiproliferative activity against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K562) cell lines.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these derivatives is crucial for their development as therapeutic agents. This involves identifying their specific molecular targets and the nature of their interactions.

Research has successfully identified several molecular targets for this class of compounds, shedding light on their mechanisms of action.

Trans-sialidase: In the context of trypanocidal activity, the T. cruzi trans-sialidase (TcTS) enzyme has been identified as a key pharmacological target. Molecular docking studies have shown that benzoic acid derivatives can bind to the active site of this enzyme. The carboxylate moiety of the compounds is predicted to form strong interactions with an arginine triad (B1167595) (residues 35, 245, and 314) within the enzyme's binding pocket.

Neuraminidase: For their antiviral activity against the influenza virus, benzoic acid derivatives have been shown to target the viral neuraminidase. Inhibition of this enzyme is a crucial step in preventing the release of new virus particles from infected cells.

Histone Deacetylases (HDACs): The anticancer properties of some benzoic acid derivatives are linked to their ability to inhibit HDACs. Molecular docking studies suggest that these compounds can bind to the active site of HDACs, similar to known inhibitors like Trichostatin-A (TSA). For example, 3,4-dihydroxybenzoic acid has been demonstrated to reduce HDAC activity in colon cancer cells.

CYP53: In fungi, the CYP53 family of cytochrome P450 enzymes has been identified as a specific target for certain benzoic acid derivatives. These enzymes are involved in the detoxification of phenolic compounds. Inhibition of CYP53 can lead to increased sensitivity of the fungi to these agents.

LpxC: In the realm of antibacterial agents, the zinc-dependent deacetylase LpxC, which is involved in lipid A biosynthesis in Gram-negative bacteria, has been identified as a target. Amphipathic benzoic acid derivatives have been designed to bind within a hydrophobic tunnel in the active site of LpxC. nih.gov X-ray crystallography has revealed that a 3-(heptyloxy)benzoate derivative binds at the outer end of this tunnel. nih.gov

TRPM4 Channel: For TRPM4 inhibitors, cryo-electron microscopy has been used to determine the binding site. These studies have shown that anthranilic acid derivatives, which are structurally related to benzoic acids, bind within the transmembrane domain of the channel, providing crucial information for the rational design of new and more potent inhibitors.

The table below details some of the identified molecular targets and the corresponding biological activity.

| Molecular Target | Biological Activity | Interacting Moiety/Residues |

| Trans-sialidase | Trypanocidal | Carboxylate moiety interacts with Arginine triad (R35, R245, R314). |

| Histone Deacetylases (HDAC) | Anticancer | Binds to the TSA binding site of HDAC. |

| LpxC | Antibacterial | Binds in the hydrophobic tunnel of the active site. |

| TRPM4 Channel | Ion Channel Inhibition | Binds within the transmembrane domain. |

No Publicly Available Research Found on the

Extensive searches of publicly available scientific literature and databases have yielded no specific information regarding the biological activity, intracellular pathway modulation, cellular responses, or mechanisms involving oxidative stress for the chemical compound this compound and its derivatives.

While the broader class of benzoic acid derivatives has been the subject of various biological studies, the specific tetrahydrofuran-substituted compound at the 3-position of the benzoic acid ring does not appear in the accessible research record. Consequently, the detailed analysis requested for the article, including discussions on its impact on cellular signaling, specific cellular outcomes, and its role in oxidative stress, cannot be provided at this time.

General studies on other benzoic acid derivatives have indicated a wide range of biological activities, including retinoid-like effects on cell differentiation and proliferation. However, these findings are not directly applicable to the unique chemical structure of this compound and any attempt to extrapolate such information would be scientifically unfounded.

Therefore, the subsections outlined in the user's request—Analysis of Intracellular Pathway Modulation and Cellular Responses, and Mechanisms Involving Oxidative Stress Induction—cannot be addressed due to the absence of relevant research data. No data tables or detailed research findings could be generated as no primary or secondary sources were identified that have investigated this specific compound.

It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. However, based on a thorough search of public-domain information, no content is available to fulfill the user's request.

Synthesis and Biological Evaluation of Advanced Derivatives and Analogues

Design and Synthesis of Multi-ring Systems Incorporating the 3-(Tetrahydrofuran-3-yloxy)phenyl Moiety (e.g., Benzo[d]isoxazol and Quinazolinone Scaffolds)

The incorporation of the 3-(tetrahydrofuran-3-yloxy)phenyl moiety into multi-ring systems like benzo[d]isoxazoles and quinazolinones represents a key strategy in medicinal chemistry to explore novel chemical space and develop compounds with enhanced biological activity. The tetrahydrofuran (B95107) ring can influence solubility, metabolic stability, and conformational rigidity, while the phenyl ring provides a scaffold for further interactions with biological targets.

Benzo[d]isoxazole Scaffolds:

The synthesis of benzo[d]isoxazole derivatives often involves the cyclization of an appropriately substituted precursor. For incorporating the 3-(tetrahydrofuran-3-yloxy)phenyl group, a potential synthetic route could start from a substituted 2-hydroxybenzonitrile (B42573) or 2-hydroxybenzaldehyde. The 3-(tetrahydrofuran-3-yloxy)phenyl moiety could be introduced via a nucleophilic aromatic substitution or an etherification reaction.

A general synthetic approach could involve the reaction of a 2,6-dihalo-benzonitrile with 3-(tetrahydrofuran-3-yloxy)phenol in the presence of a base to form a diaryl ether. Subsequent intramolecular cyclization, potentially via an oxime intermediate, would yield the desired benzo[d]isoxazole ring system. The specific reaction conditions would need to be optimized to ensure good yields and purity.

Quinazolinone Scaffolds:

The synthesis of quinazolinone derivatives typically proceeds through the condensation of an anthranilic acid derivative with a suitable cyclizing agent. To incorporate the 3-(tetrahydrofuran-3-yloxy)phenyl moiety, one could envision starting with an appropriately substituted anthranilic acid. For instance, 2-amino-N-(3-(tetrahydrofuran-3-yloxy)phenyl)benzamide could be a key intermediate.

A common method for quinazolinone synthesis is the reaction of an N-acylanthranilic acid with an amine, followed by cyclization. In this context, 3-(tetrahydrofuran-3-yloxy)aniline could be reacted with a 2-acylaminobenzoic acid derivative. Alternatively, a multi-component reaction involving an isatoic anhydride (B1165640), an amine (3-(tetrahydrofuran-3-yloxy)aniline), and another component could be employed to construct the quinazolinone core in a more convergent manner.

The following table illustrates a hypothetical series of synthesized benzo[d]isoxazole and quinazolinone derivatives incorporating the 3-(tetrahydrofuran-3-yloxy)phenyl moiety, along with their potential biological activities based on common assays for such scaffolds.

| Compound ID | Scaffold | R1 | R2 | Biological Activity (IC50, µM) |

| BDI-01 | Benzo[d]isoxazole | H | H | 1.2 |

| BDI-02 | Benzo[d]isoxazole | Cl | H | 0.8 |

| BDI-03 | Benzo[d]isoxazole | H | OCH3 | 2.5 |

| QZN-01 | Quinazolinone | H | H | 3.1 |

| QZN-02 | Quinazolinone | F | H | 1.9 |

| QZN-03 | Quinazolinone | H | NH2 | 4.7 |

Development of Chemical Conjugates and Prodrug Strategies

To improve the pharmacokinetic properties and target specificity of compounds derived from 3-(tetrahydrofuran-3-yloxy)benzoic acid, the development of chemical conjugates and prodrugs is a valuable approach. These strategies can enhance solubility, increase metabolic stability, and enable targeted delivery to specific tissues or cells.

Chemical Conjugates:

Chemical conjugates involve linking the active molecule to another chemical entity, such as a targeting ligand or a carrier molecule. For derivatives of this compound, the carboxylic acid group provides a convenient handle for conjugation.

For instance, the compound could be conjugated to a peptide that targets a specific receptor overexpressed on cancer cells. This would allow for the selective delivery of the cytotoxic agent to the tumor site, minimizing off-target toxicity. The linker used to connect the drug and the targeting moiety is crucial and should be stable in circulation but cleavable at the target site.

Prodrug Strategies:

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For this compound, the carboxylic acid functionality is a prime site for prodrug modification. Esterification of the carboxylic acid can mask its polarity, thereby improving membrane permeability and oral bioavailability.

These ester prodrugs can be designed to be cleaved by ubiquitous esterases in the plasma or specifically by enzymes that are abundant in the target tissue. For example, an amino acid ester prodrug could be transported by amino acid transporters, leading to selective uptake in certain cell types.

The following table presents a hypothetical series of prodrugs of a this compound derivative, showcasing different promoieties and their expected impact on key pharmacokinetic parameters.

| Prodrug ID | Promolety | Expected Cleavage Enzyme | Predicted Improvement in Oral Bioavailability (%) |

| PRO-01 | Ethyl ester | Carboxylesterases | 30 |

| PRO-02 | Pivaloyloxymethyl (POM) ester | Carboxylesterases | 50 |

| PRO-03 | L-Valine ester | Amino acid esterases | 40 |

| PRO-04 | Glucuronide | β-Glucuronidase | Targeted delivery to tumor microenvironment |

Strategies for Enhancing Selectivity and Potency through Structural Refinement

The optimization of the biological activity of derivatives of this compound hinges on systematic structural modifications to enhance their potency and selectivity towards the intended biological target. Structure-activity relationship (SAR) studies are instrumental in guiding these refinements.

Enhancing Potency:

Potency can often be increased by optimizing the interactions of the molecule with its target binding site. The 3-(tetrahydrofuran-3-yloxy)phenyl moiety provides a versatile platform for such modifications.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, leading to improved binding affinity. For example, an electron-withdrawing group might enhance a key hydrogen bond, or a small alkyl group could fill a hydrophobic pocket in the target protein.

Enhancing Selectivity:

Achieving selectivity for the desired target over off-targets is crucial for minimizing side effects. Structural refinement plays a key role in improving the selectivity profile.

Exploiting Subtle Differences in Binding Pockets: By carefully designing the substituents on the 3-(tetrahydrofuran-3-yloxy)phenyl core, it may be possible to exploit subtle differences between the binding sites of the target and related off-targets. For example, a bulkier substituent might be accommodated in the target's binding pocket but clash with the narrower pocket of an off-target.

Introduction of Specific Interactions: Incorporating functional groups that can form specific interactions (e.g., hydrogen bonds, ionic interactions) with unique residues in the target protein can significantly enhance selectivity.

The following table summarizes hypothetical SAR data for a series of analogs based on a 3-(tetrahydrofuran-3-yloxy)phenyl scaffold, illustrating how structural changes can impact potency and selectivity.

| Analog ID | Modification | Potency (IC50, nM) vs. Target | Selectivity (Fold vs. Off-Target) |

| A-01 | Unsubstituted | 150 | 10 |

| A-02 | 4'-Fluoro on phenyl | 75 | 25 |

| A-03 | 4'-Methyl on phenyl | 120 | 15 |

| A-04 | (R)-Tetrahydrofuran | 90 | 50 |

| A-05 | (S)-Tetrahydrofuran | 200 | 5 |

Potential Research Applications of 3 Tetrahydrofuran 3 Yloxy Benzoic Acid in Chemical Biology and Material Science

Role as Pharmaceutical Intermediates and Versatile Building Blocks in Complex Organic Synthesis

3-(Tetrahydrofuran-3-yloxy)benzoic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The structure, featuring both a benzoic acid moiety and a tetrahydrofuran (B95107) (THF) ring, provides a versatile scaffold for developing new chemical entities. Benzoic acid and its derivatives are fundamental components in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including local anesthetics, anticancer agents, and influenza neuraminidase inhibitors. pharmacy180.compreprints.orgacs.org

The synthetic utility of this compound lies in the reactivity of its functional groups. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the aromatic ring can undergo various substitution reactions. wikipedia.org The THF moiety influences the molecule's solubility, polarity, and spatial arrangement, which can be critical for biological activity and drug design. smolecule.com The synthesis of complex organic molecules often involves multi-step processes where intermediates like this compound are crucial for introducing specific structural features. researchgate.net For instance, in the development of novel drugs, the tetrahydrofuran ring can modulate steric and electronic effects, which is important for optimizing interactions with biological targets like enzymes or receptors. smolecule.com

| Intermediate Application | Synthetic Transformation | Resulting Compound Class | Potential Therapeutic Area |

| Drug Scaffolding | Amidation, Esterification | Novel amides and esters | Anti-inflammatory, Anticancer preprints.orgresearchgate.net |

| Bioisosteric Replacement | Introduction of THF ring | Modified benzoic acid analogs | Varied, depending on target |

| Fragment-Based Design | Coupling with other fragments | Complex bioactive molecules | CNS disorders, Infectious diseases researchgate.net |

Applications in Agricultural Chemistry as Potential Herbicides or Pesticides

Derivatives of benzoic acid are well-established in agricultural chemistry, with several compounds used as herbicides. google.com These compounds can interfere with plant growth processes. The specific structure of this compound, combining a benzoic acid core with a cyclic ether, suggests its potential as a precursor or active ingredient in new agrochemicals. eschemy.com The tetrahydrofuran group can influence the compound's uptake, translocation, and metabolic stability within plants, which are key factors for herbicidal efficacy.

Research in this area often involves synthesizing and screening libraries of related compounds to identify structures with optimal activity and selectivity. The mode of action for benzoic acid-based herbicides can vary, but they often disrupt hormonal balance or inhibit key enzymes in the target weeds. google.com While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available literature, the known bioactivity of related structures provides a strong rationale for its investigation in this field. ijcrt.org The synthesis of novel γ-lactones, which share the tetrahydrofuranone core, from readily available materials like furfural has been explored for phytotoxic activity. researchgate.net

| Compound Class | Target Weed Type | Proposed Mechanism of Action |

| Benzoic Acid Herbicides | Broadleaf weeds | Auxin mimicry, disruption of growth regulation google.comgoogle.com |

| Tetrahydrofuran-containing Compounds | Various | Potential for enhanced uptake and systemic action chemicalbook.com |

| Phenyl ether Herbicides | Grasses and broadleaf weeds | Inhibition of protoporphyrinogen oxidase (PPO) |

Utilization as Ligands in Coordination Chemistry for Novel Material Development

The molecular structure of this compound, containing both a carboxylic acid group and an ether oxygen, makes it a suitable candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal ion to form a coordination complex. The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate), while the ether oxygen of the THF ring can also participate in coordination, potentially leading to the formation of stable chelate rings or bridging interactions.

This coordination ability allows for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. brieflands.com Benzoic acid and its derivatives are commonly used as organic linkers in the synthesis of MOFs. acs.org The specific geometry and flexibility of the this compound ligand can influence the resulting structure and properties of the coordination polymer. The THF moiety, in particular, can introduce structural diversity and affect the framework's porosity and guest-molecule interactions. prochemonline.com

| Metal Ion | Potential Coordination Mode | Resulting Material Type | Potential Application |

| Zinc(II), Copper(II) | Bidentate carboxylate, ether oxygen chelation | Metal-Organic Framework (MOF) brieflands.com | Gas storage, catalysis |

| Lanthanide(III) | Multidentate coordination | Luminescent material | Sensing, bio-imaging |

| Transition Metals (e.g., Co, Mn) | Bridging carboxylate | Coordination polymer rsc.org | Magnetic materials, catalysis |

Development in Functional Materials and Polymers, including Dental Monomers

This compound can be used as a monomer or a modifying agent in the synthesis of functional polymers. The carboxylic acid group can be converted to a polymerizable group, such as an acrylate or methacrylate, allowing it to be incorporated into polymer chains. The presence of the aromatic ring and the polar ether linkage can impart desirable properties to the resulting polymer, such as thermal stability, specific solubility characteristics, and adhesive properties.

In the field of dental materials, there is ongoing research into new monomers for resin composites to improve properties like polymerization shrinkage, mechanical strength, and biocompatibility. researchgate.net While this specific compound is not a standard dental monomer, its structural features are relevant. The tetrahydrofuran (THF) moiety has been investigated as a component in dental adhesive systems, where it can act as a solvent and potentially improve the durability of the bond to dentin. nih.govresearchgate.netnih.gov The combination of a rigid benzoic acid core and a more flexible THF group could be explored for creating novel dental monomers with tailored properties. researchgate.net

| Polymer Type | Role of the Compound | Potential Property Enhancement | Application Area |